molecular formula C11H7F2NO3 B15312621 5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid

5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid

Cat. No.: B15312621
M. Wt: 239.17 g/mol
InChI Key: UCRTUKSJJVMFJB-UHFFFAOYSA-N
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Description

5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a difluorophenyl group and a carboxylic acid group. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkenes or alkynes . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoro(phenyl)methyl)isoxazole-3-carboxylic acid is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical and biological properties. The difluorophenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and other applications .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

5-[difluoro(phenyl)methyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c12-11(13,7-4-2-1-3-5-7)9-6-8(10(15)16)14-17-9/h1-6H,(H,15,16)

InChI Key

UCRTUKSJJVMFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=NO2)C(=O)O)(F)F

Origin of Product

United States

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